Welcome to the BenchChem Online Store!
molecular formula C8H8O2S B8530514 4-ethyl-4H-thieno[2,3-c]furan-6-one

4-ethyl-4H-thieno[2,3-c]furan-6-one

Cat. No. B8530514
M. Wt: 168.21 g/mol
InChI Key: AINWNQIYRIGIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC(O)c1ccsc1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:13][CH2:14][Cl:15].[OH:1][CH:2]([CH2:3][CH3:4])[c:5]1[c:6]([C:10](=[O:11])[OH:12])[s:7][cH:8][cH:9]1>>[CH:2]1([CH2:3][CH3:4])[c:5]2[c:6]([s:7][cH:8][cH:9]2)[C:10](=[O:11])[O:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CCC(O)c1ccsc1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(O)c1ccsc1C(=O)O

Outcomes

Product
Name
Type
product
Smiles
CCC1OC(=O)c2sccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.